Cas no 345963-97-5 (Ethyl 2-(2-fluoro-4-iodophenyl)acetate)

Ethyl 2-(2-fluoro-4-iodophenyl)acetate is a versatile organic compound with distinct fluorine and iodine substituents on the phenyl ring. This compound exhibits high purity and is suitable for a variety of synthetic applications. Its unique electronic properties make it ideal for the synthesis of bioactive molecules and pharmaceutical intermediates. The presence of the fluoro and iodine groups contributes to its selectivity and reactivity in organic synthesis.
Ethyl 2-(2-fluoro-4-iodophenyl)acetate structure
345963-97-5 structure
Product Name:Ethyl 2-(2-fluoro-4-iodophenyl)acetate
CAS No:345963-97-5
MF:C10H10FIO2
MW:308.088078975677
CID:4965338
Update Time:2025-06-24

Ethyl 2-(2-fluoro-4-iodophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-fluoro-4-iodophenylacetate
    • 2-fluoro-4-iodo phenyl acetic acid ethyl ester
    • Ethyl 2-(2-fluoro-4-iodophenyl)acetate
    • Inchi: 1S/C10H10FIO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3
    • InChI Key: ZINVXYJYHMFSCJ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)F)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3

Ethyl 2-(2-fluoro-4-iodophenyl)acetate Pricemore >>

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Additional information on Ethyl 2-(2-fluoro-4-iodophenyl)acetate

Ethyl 2-(2-fluoro-4-iodophenyl)acetate (CAS No: 345963-97-5)

Ethyl 2-(2-fluoro-4-iodophenyl)acetate, with the CAS number 345963-97-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of fluoroaromatic derivatives, which are widely recognized for their unique electronic and steric properties, making them valuable scaffolds in drug design and material science. The presence of both a fluoro group and an iodine substituent on a phenyl ring introduces a high degree of functional tunability, enabling its application in various synthetic pathways and biological assays.

The structural motif of Ethyl 2-(2-fluoro-4-iodophenyl)acetate features an acetic ester moiety linked to a biphenyl core. The fluoro group at the 2-position and the iodine at the 4-position are strategically positioned to influence the reactivity and binding affinity of the molecule. Such structural features are particularly relevant in medicinal chemistry, where modulating electronic effects can lead to improved pharmacokinetic profiles and target specificity. The compound's ability to serve as a versatile building block has been exploited in the synthesis of more complex molecules, including potential drug candidates.

In recent years, there has been a surge in research focused on fluoroaromatic compounds due to their broad spectrum of biological activities. The fluorine atom, being highly electronegative, can significantly alter the metabolic stability and lipophilicity of molecules, which are critical factors in drug development. Additionally, the iodine substituent can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are fundamental in constructing complex organic frameworks. These reactions are pivotal in generating novel heterocyclic structures that exhibit promising pharmacological properties.

Ethyl 2-(2-fluoro-4-iodophenyl)acetate has been employed in several cutting-edge research projects aimed at developing novel therapeutic agents. For instance, its application as an intermediate in the synthesis of kinase inhibitors has shown promise in preclinical studies. Kinase enzymes are integral to numerous cellular signaling pathways and are often targeted by small-molecule drugs to treat cancers and inflammatory diseases. The unique combination of substituents in Ethyl 2-(2-fluoro-4-iodophenyl)acetate allows for fine-tuning of binding interactions with these enzymes, potentially leading to more effective treatments with reduced side effects.

Moreover, the compound has found utility in materials science, particularly in the development of organic semiconductors and liquid crystals. The fluoro group can enhance electron transport properties, while the iodine substituent can influence molecular packing and crystal formation. These characteristics make Ethyl 2-(2-fluoro-4-iodophenyl)acetate a valuable precursor for designing advanced materials with applications in optoelectronics and display technologies.

The synthesis of Ethyl 2-(2-fluoro-4-iodophenyl)acetate typically involves multi-step organic transformations that highlight its synthetic versatility. Starting from readily available fluorobenzene derivatives, the introduction of an iodine atom can be achieved through halogen exchange reactions or direct iodination processes. Subsequent acetylation followed by esterification completes the molecular framework. These synthetic routes underscore the compound's accessibility and its potential for large-scale production when required for industrial applications.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-(2-fluoro-4-iodophenyl)acetate's reactivity and interactions. Molecular modeling studies have revealed insights into how the spatial arrangement of functional groups influences its binding affinity to biological targets. These computational approaches complement experimental investigations by providing predictive data that accelerates drug discovery efforts. By integrating experimental data with theoretical models, researchers can design more efficient synthetic strategies and optimize lead compounds with greater precision.

The safety profile of Ethyl 2-(2-fluoro-4-iodophenyl)acetate is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE). As with any chemical compound used in research or industrial settings, adherence to safety protocols is essential to mitigate potential risks.

In conclusion, Ethyl 2-(2-fluoro-4-iodophenyl)acetate (CAS No: 345963-97-5) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials alike. Ongoing research continues to uncover new possibilities for this versatile compound, reinforcing its importance as a cornerstone in modern chemical synthesis and drug development.

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